molecular formula C14H20N2 B14386444 N'-(4-methylphenyl)cyclohexanecarboximidamide CAS No. 89609-45-0

N'-(4-methylphenyl)cyclohexanecarboximidamide

Cat. No.: B14386444
CAS No.: 89609-45-0
M. Wt: 216.32 g/mol
InChI Key: ABNVUUWQAMLFHZ-UHFFFAOYSA-N
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Description

N’-(4-methylphenyl)cyclohexanecarboximidamide is an organic compound that belongs to the class of carboximidamides It is characterized by the presence of a cyclohexane ring attached to a carboximidamide group, with a 4-methylphenyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylphenyl)cyclohexanecarboximidamide typically involves the reaction of cyclohexanecarboxylic acid with 4-methylphenylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-(4-methylphenyl)cyclohexanecarboximidamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylphenyl)cyclohexanecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the carboximidamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N’-(4-methylphenyl)cyclohexanecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-methylphenyl)cyclohexanecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)cyclohexanecarboxamide: Similar structure but with an amide group instead of a carboximidamide group.

    4-methylphenylcyclohexanecarboxylic acid: Lacks the carboximidamide group.

    Cyclohexanecarboximidamide: Lacks the 4-methylphenyl substituent.

Uniqueness

N’-(4-methylphenyl)cyclohexanecarboximidamide is unique due to the presence of both the cyclohexane ring and the 4-methylphenyl substituent, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

89609-45-0

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

N'-(4-methylphenyl)cyclohexanecarboximidamide

InChI

InChI=1S/C14H20N2/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,15,16)

InChI Key

ABNVUUWQAMLFHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(C2CCCCC2)N

Origin of Product

United States

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